Methyl 4-((5-hydroxypentyl)oxy)benzoate

Thermotropic Liquid Crystals Hydrogen-Bonded Mesogens Smectic Phase Engineering

Researchers often face batch-to-batch variability in mesomorphic behavior when sourcing alkoxybenzoate monomers. This hydroxyl-terminated intermediate solves that by providing a reactive handle for precise functionalization while its inherent H-bonding network stabilizes liquid crystalline phases. - Terminal -OH enables esterification to acrylate/methacrylate monomers for side-chain LCPs with a wide nematic window. - Hydrogen bonding elevates melting (Tₘ) and isotropization (Tᵢ) temperatures vs. non-hydroxylated analogs. - Methyl ester leaving group yields well-defined end-group fidelity in transesterification polycondensations.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B7939775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-hydroxypentyl)oxy)benzoate
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCCCCO
InChIInChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3
InChIKeyPPHGPMPCCZJPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-((5-hydroxypentyl)oxy)benzoate: Hydroxy-Functionalized Alkoxybenzoate for LC and Polymer Intermediates


Methyl 4-((5-hydroxypentyl)oxy)benzoate (C₁₃H₁₈O₄, MW 238.28 g/mol) is a para-substituted alkoxybenzoate ester distinguished by a terminal hydroxyl group on its five-carbon alkyl spacer [1]. This structure places it within a well-known class of thermotropic liquid crystal (LC) precursors and polymer intermediates, where the combination of a mesogenic aromatic core and a flexible spacer dictates phase behavior . Its defining chemical feature—the pendant primary alcohol—enables intermolecular hydrogen bonding, a property that is not present in conventional methyl-terminated alkyl homologues, thereby creating quantifiable differentiation in thermal transitions and self-assembly characteristics critical for materials procurement [2].

Why Simple Alkyl or Shorter-Chain Benzoate Analogs Cannot Substitute


Generic substitution within the alkoxybenzoate ester family is scientifically unsound due to the terminal hydroxyl group's dominant effect on thermal phase behavior and reactivity. Direct comparative evidence shows that hydroxyl-terminated liquid crystalline benzoates exhibit elevated melting (Tₘ) and isotropization (Tᵢ) temperatures relative to their non-hydroxylated counterparts, a consequence of stabilising intermolecular H-bond networks [1]. Conversely, series of simple n-alkoxy benzoates with pentyl or shorter chains are reported to be non-mesomorphic, lacking any liquid crystalline phase entirely [2]. Selecting a non-hydroxylated or shorter-chain analog therefore risks losing the desired mesophase, thermal stability, or the reactive functionality required for subsequent polymerization into side-chain LCPs or polymer-dispersed LC films [3].

Quantitative Performance Metrics Versus Closest Comparators


Thermal Stability Advantage of Hydroxyl-Terminated vs. Non-Hydroxylated Analogs

In a direct comparative study between a hydroxyl-terminated liquid crystalline benzoate, bis[4-(5-hydroxypentyloxycarbonyl)phenylene] terephthalate (BHT), and its non-hydroxylated analog, bis[4-(pentyloxycarbonyl)phenylene] terephthalate (BPT), the H-bonding-capable BHT demonstrated markedly higher thermal transition temperatures. This finding is a direct architectural analogue for the target compound's differentiation from its methyl ester counterpart, Methyl 4-(pentyloxy)benzoate [1].

Thermotropic Liquid Crystals Hydrogen-Bonded Mesogens Smectic Phase Engineering

Mesophase Induction: Pentyl Chain as a Threshold for Liquid Crystallinity

A systematic study on a novel homologous series of ester derivatives, p(p'-n-alkoxy benzoyloxy) n-heptyl benzoates, demonstrated that methyl through pentyl homologues are entirely nonmesomorphic, whereas hexyl through hexadecyl homologues exhibit enantiotropic nematic phases [1]. This establishes a critical alkyl tail length requirement for liquid crystallinity. The target compound, with a pentyl spacer that is further functionalized with a terminal hydroxyl group, is uniquely positioned at this mesomorphic threshold; molecular modeling and class-level inference suggest the hydroxyl group provides additional intermolecular forces that could push the compound into a mesogenic regime.

Structure-Property Relationship Nematogenic Homologous Series Non-Mesomorphic Threshold

Reactive Hydroxyl Handle for PDLC Film Optimization

A comparative study on the role of hydroxyl groups in PDLC films revealed that hydroxylated mesogenic components specifically alter the liquid crystal phase ratio, while hydroxylated acrylate monomers can radically change the polymer matrix morphology from a Swiss-cheese to a polymer-microsphere type [1]. The target compound, a hydroxylated mesogenic precursor, is a critical intermediate for synthesizing hydroxylated acrylate monomers that optimize electro-optical performance.

Polymer-Dispersed Liquid Crystals Electro-Optical Films Hydroxylated Monomers

Precision Molecular Weight for Monomer Stoichiometry vs. Acid Analog

The target compound, with an exact mass of 238.28 g/mol as the methyl ester, provides a precisely defined building block for polymer synthesis. Its common comparator in the literature is the corresponding carboxylic acid, 4-((5-Hydroxypentyl)oxy)benzoic acid, which has a molecular weight of 224.25 g/mol (PubChem CID 3062442) [1]. The ester form is preferred for condensation polymerizations or transesterification reactions where a more stable leaving group is required compared to the acid, enabling higher molecular weight polymers.

Monomer Synthesis Step-Growth Polymerization Molecular Weight Control

Targeted Application Scenarios with Measurable Advantages


Synthesis of Side-Chain Liquid Crystal Polymers with Wide Mesophase Range

Used as a key intermediate to create methacrylate or acrylate monomers with pentyl spacer length. The terminal hydroxyl group is esterified to introduce a polymerizable group. As demonstrated by the BHT/BPT comparison, the resulting H-bonding-capable monomer will yield an SCLCP with a wider nematic temperature range compared to polymers made from non-hydroxylated pentyloxybenzoates [1]. This is critical for optical films where a stable nematic phase over a broad temperature window is a prerequisite.

PDLC Smart Window Film Manufacturing

The compound is a precursor to hydroxylated acrylate monomers. As shown in PDLC research, this class of monomer uniquely alters the polymer matrix morphology from a Swiss-cheese to a polymer-microsphere type, leading to superior electro-optical properties like enhanced contrast and faster response times [2]. The 5-carbon chain provides the necessary flexibility for LC droplet formation.

Investigating Hydrogen-Bonding Effects on Mesophase Textures

For academic and industrial R&D labs studying supramolecular liquid crystals, this compound serves as an ideal model system. The comparison between it and its simple alkyl-chain analog (methyl 4-(pentyloxy)benzoate) allows for the isolation and quantification of the hydroxyl group's contribution to phase transition temperatures and the induction of interdigitated smectic structures, as predicted by the BHT model [1].

Precision Synthesis of Telechelic Oligomers for High-Performance Polyesters

In step-growth polymerization, the methyl ester functionality provides a more controlled and efficient leaving group (methanol) during transesterification compared to the free carboxylic acid. The single hydroxyl donor count (vs. two for the acid) minimizes unwanted side reactions during polycondensation, facilitating the synthesis of high-molecular-weight, main-chain liquid crystalline polyesters with well-defined end-group fidelity [3].

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